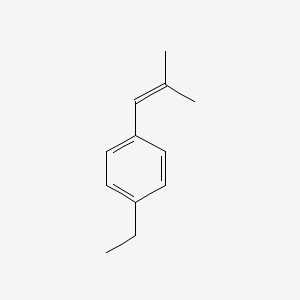

1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene is an aromatic hydrocarbon featuring a benzene ring substituted with an ethyl group at the 1-position and a 2-methylprop-1-en-1-yl (isopropenyl) group at the 4-position. Its molecular formula is C₁₂H₁₄ (MW ≈ 158.24 g/mol), with the isopropenyl group introducing a conjugated double bond that enhances reactivity compared to saturated analogs .

The compound is identified as a decarboxylation product of isobutylbenzene derivatives in catalytic processes involving platinum-group metal nanocatalysts (PGMs@TiO₂). It is associated with lower molecular weight degradation products, such as muconic acid and hydroquinone, under specific reaction conditions .

Preparation Methods

The synthesis of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene can be achieved through various methods. One common synthetic route involves the alkylation of benzene with 2-methylpropene in the presence of a strong acid catalyst like aluminum chloride (AlCl3). This reaction proceeds via a Friedel-Crafts alkylation mechanism, where the alkyl group is introduced to the benzene ring .

Industrial production methods often involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. For instance, the use of zeolite catalysts in a continuous flow reactor can enhance the selectivity and efficiency of the alkylation process .

Chemical Reactions Analysis

1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the compound yields nitro derivatives, while halogenation produces halogenated benzene derivatives .

Scientific Research Applications

Synthetic Applications

The synthetic utility of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene has been demonstrated in several studies focusing on its reactivity in organic transformations.

- C-H Activation : Recent research has shown that this compound can be employed as a substrate for C(sp²)-H activation reactions. For instance, it can undergo selective coupling with aliphatic hydrocarbons under specific catalytic conditions, yielding products with high regioselectivity. The use of iron halides as catalysts has shown promising results in these transformations, with yields reaching up to 66% for certain products .

- Allylic Reactions : The compound can serve as an allylic donor in various reactions, facilitating the formation of complex molecules. Its reactivity has been exploited in the synthesis of benzylated derivatives of bioactive heterocycles, which are significant in medicinal chemistry due to their therapeutic potential .

Material Science

In material science, this compound is utilized as a precursor in the synthesis of polymers and copolymers.

- Polymerization : The compound can be polymerized to create materials with desirable mechanical properties. Its incorporation into polymer matrices enhances thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives .

- Composites : Research indicates that incorporating this compound into composite materials can improve their strength and durability. Studies have shown that composites containing this compound exhibit enhanced performance characteristics compared to traditional materials .

Pharmaceutical Applications

The potential pharmaceutical applications of this compound are being explored due to its structural similarities to known therapeutic agents.

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, albeit lower than that of ascorbic acid. This property indicates its potential use in nutraceutical formulations aimed at improving health outcomes through oxidative stress reduction.

- Drug Development : As a building block for more complex structures, this compound may play a role in the development of new pharmaceuticals targeting various diseases. Its derivatives could serve as lead compounds for further medicinal chemistry exploration.

Data Table: Summary of Applications

Case Study 1: C-H Activation Reactions

In a study focused on C(sp²)-H activation, researchers demonstrated the effectiveness of using this compound as a substrate for selective coupling reactions under mild conditions. The study highlighted the role of iron halides as catalysts, achieving significant yields while maintaining regioselectivity.

Case Study 2: Polymer Synthesis

A comprehensive investigation into the polymerization behavior of this compound revealed its capability to form high-performance polymers. The resulting materials exhibited improved thermal stability and chemical resistance, making them suitable for industrial applications.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:

Formation of the Arenium Ion: The electrophile forms a sigma bond with the benzene ring, generating a positively charged arenium ion intermediate.

Restoration of Aromaticity: A proton is removed from the intermediate, restoring the aromaticity of the benzene ring and yielding the substituted product.

This mechanism is similar to other aromatic compounds and is crucial for understanding the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Saturated Analog: 1-Ethyl-4-(2-methylpropyl)benzene

- Molecular Formula : C₁₂H₁₈ (MW = 162.27 g/mol)

- Structure : Features a saturated isobutyl (2-methylpropyl) group instead of the isopropenyl substituent.

- Properties : Higher molecular weight due to lack of unsaturation. Likely exhibits higher hydrophobicity and lower reactivity compared to the target compound. Used as a reference standard in pharmaceutical impurity profiling (e.g., ibuprofen synthesis) .

Ethynyl-Substituted Analogs

1-Ethyl-4-[(4-n-hexylphenyl)ethynyl]benzene

- Molecular Formula : C₂₃H₂₆ (MW = 290.45 g/mol)

- Structure : Contains a rigid ethynyl (-C≡C-) linker and a hexyl chain, enhancing conjugation and hydrophobicity.

- Properties :

- Melting Point: 10–12°C; Boiling Point: 172–174°C (0.5 mmHg).

- Applications: Potential use in liquid crystals or polymers due to ethynyl group reactivity .

1-Ethyl-4-[2-(4-methylphenyl)-1-ethynyl]benzene Molecular Formula: C₁₇H₁₆ (MW = 220.31 g/mol) Structure: Shorter alkyl chain (methyl vs. hexyl) but retains ethynyl functionality. Properties: Nanoscale applications (e.g., advanced ceramics) due to customizable purity (≥99%) and particle size (1–5 µm) .

Alkenyl-Substituted Analogs

1-Methyl-4-[(1E)-2-nitro-prop-1-en-1-yl]benzene Molecular Formula: C₁₀H₁₁NO₂ (MW = 177.20 g/mol) Structure: Nitro group (-NO₂) on the propenyl substituent. Properties: Electron-withdrawing nitro group increases polarity and oxidative stability. Used in crystallography studies .

Physicochemical Properties

Biological Activity

1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene, also known as p-ethyl isobutylbenzene , is a compound with potential biological activities that are of interest in various fields, including pharmacology and environmental science. This article explores its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H16. Its structure comprises an ethyl group and a 2-methylprop-1-en-1-yl group attached to a benzene ring. The structural representation can be summarized as follows:

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study by Jakimska et al. (2014) demonstrated that derivatives of this compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing antimicrobial agents .

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise. The presence of multiple alkyl substituents may enhance its ability to scavenge free radicals. In vitro studies have shown that related compounds possess significant antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases .

Case Study: Antimicrobial Efficacy

A study published in PubChem highlighted the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These results indicate a moderate level of antimicrobial activity, particularly against Staphylococcus aureus, which is clinically significant due to its resistance patterns.

Case Study: Antioxidant Activity Assessment

In another investigation focusing on the antioxidant capacity of related compounds, the DPPH radical scavenging assay was employed. The results were as follows:

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 30 |

| Ascorbic Acid (Control) | 10 |

Although the antioxidant activity was lower than that of ascorbic acid, it still suggests potential for further development in nutraceutical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves alkylation or coupling reactions. For example, cesium-mediated protocols (e.g., as in ) can facilitate selective substitution on the benzene ring. Reaction parameters such as temperature, catalyst loading (e.g., 4CzIPN photoredox catalyst in ), and solvent polarity (e.g., degassed CH₂Cl₂) critically affect yield and byproduct formation. Column chromatography (SiO₂, gradient elution) is commonly used for purification .

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound?

X-ray crystallography (via SHELX programs, ) is the gold standard for confirming the spatial arrangement of substituents, particularly the stereochemistry of the alkenyl group (2-methylprop-1-en-1-yl). NMR spectroscopy (¹H and ¹³C) identifies electronic environments: the ethyl group’s triplet (δ ~1.2 ppm) and the alkenyl protons’ coupling constants (J ~10–16 Hz for trans-configuration). Combined with mass spectrometry, these techniques validate molecular integrity .

Q. What analytical techniques are recommended for characterizing its stability under varying pH and temperature conditions?

Stability studies should employ HPLC-UV or GC-MS to monitor degradation products. For example, compounds with alkenyl groups (like EPPB in ) undergo ·OH radical-mediated reactions in aqueous phases. Accelerated stability testing (e.g., 40°C/75% RH) with periodic sampling can assess thermal and hydrolytic degradation. pH stability (5–9) should be verified via buffered solutions, as seen in analogous methoxybenzene derivatives .

Advanced Research Questions

Q. How do computational methods predict the compound’s reactivity in radical or electrophilic substitution reactions?

Density functional theory (DFT) calculations can model reaction pathways. For instance, the alkenyl group’s electron-rich π-system may favor electrophilic attack at the β-position. Radical stability (e.g., allylic or benzylic) can be predicted using HOMO-LUMO gaps. Computational tools like Gaussian or ORCA, validated against experimental data (e.g., ’s reaction mechanisms), help identify dominant pathways .

Q. What strategies address contradictions in experimental data regarding its reaction pathways?

Contradictions often arise from competing mechanisms (e.g., ·OH addition vs. H-abstraction in ). To resolve these:

- Conduct isotopic labeling (e.g., D₂O or ¹³C-tracers) to track bond cleavage.

- Use kinetic studies (variable-temperature NMR) to distinguish rate-determining steps.

- Cross-validate with computational simulations (e.g., transition state modeling). Iterative refinement of experimental design, as emphasized in qualitative research frameworks ( ), reduces ambiguity .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Chiral catalysts (e.g., BINOL-phosphoric acids) or enzymes can induce asymmetry during alkylation or cycloaddition steps. For example, asymmetric Heck reactions could stereoselectively install the alkenyl group. Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry is critical. Recent advances in photoredox catalysis ( ) may enable visible-light-driven asymmetric synthesis .

Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Key challenges include optimizing catalyst recovery (e.g., heterogeneous catalysts), minimizing hazardous solvents (replace CH₂Cl₂ with ethyl acetate), and ensuring reproducibility under non-ideal mixing conditions. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring. Green chemistry principles (e.g., solvent-free reactions) should guide scale-up .

Q. Methodological Considerations

- Data Validation: Cross-reference crystallographic data (SHELXL, ) with spectroscopic results to confirm structural assignments .

- Contradiction Analysis: Apply triangulation (multiple experimental/computational methods) as per to resolve conflicting mechanistic proposals .

- Safety Protocols: Handle alkenylbenzene derivatives under inert atmospheres (N₂/Ar) to prevent oxidation or polymerization .

Properties

CAS No. |

105737-92-6 |

|---|---|

Molecular Formula |

C12H16 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

1-ethyl-4-(2-methylprop-1-enyl)benzene |

InChI |

InChI=1S/C12H16/c1-4-11-5-7-12(8-6-11)9-10(2)3/h5-9H,4H2,1-3H3 |

InChI Key |

BLIOUISEMDPNKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.